![molecular formula C15H23Cl2FN2 B13546798 4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride](/img/structure/B13546798.png)
4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride is a chemical compound that features a pyrrolidine ring and a piperidine ring, both of which are nitrogen-containing heterocycles. The presence of a fluorophenyl group adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride typically involves the reaction of 4-fluorophenylamine with piperidine derivatives. One common method includes the use of microwave-assisted synthesis, where 4-fluorophenylamine is reacted with bis(2-chloroethyl)amine hydrochloride in the presence of diethylene glycol monomethyl ether under microwave irradiation . The reaction is carried out at a power of 800W for 3 minutes, followed by purification steps to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Aplicaciones Científicas De Investigación
4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure.
4-(1-pyrrolidinyl)piperidine: Similar in having both pyrrolidine and piperidine rings but lacks the fluorophenyl group.
Uniqueness
4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine dihydrochloride is unique due to the combination of its structural features, including the fluorophenyl group, pyrrolidine ring, and piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H23Cl2FN2 |
|---|---|
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
4-[1-(4-fluorophenyl)pyrrolidin-3-yl]piperidine;dihydrochloride |
InChI |
InChI=1S/C15H21FN2.2ClH/c16-14-1-3-15(4-2-14)18-10-7-13(11-18)12-5-8-17-9-6-12;;/h1-4,12-13,17H,5-11H2;2*1H |
Clave InChI |
JKARZTVVQLFKSI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2CCN(C2)C3=CC=C(C=C3)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide](/img/structure/B13546725.png)
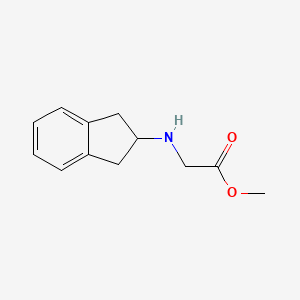

![2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride](/img/structure/B13546760.png)
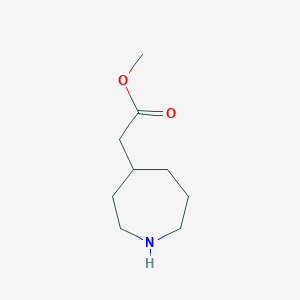

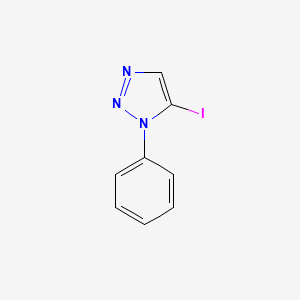
![4-Azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13546786.png)
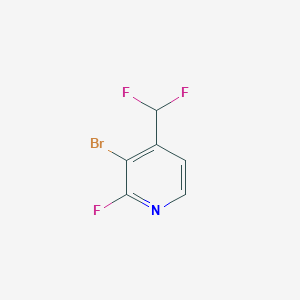

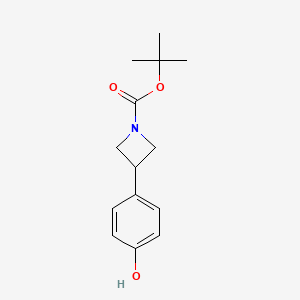
![Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride](/img/structure/B13546843.png)
